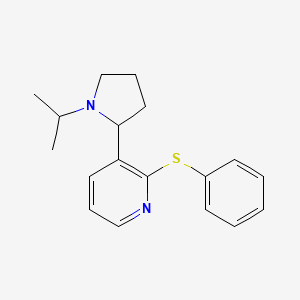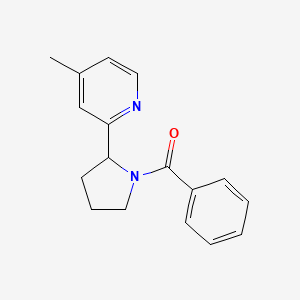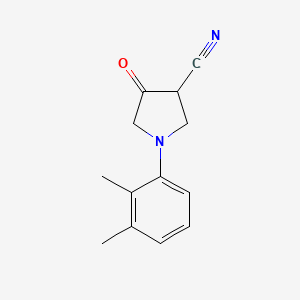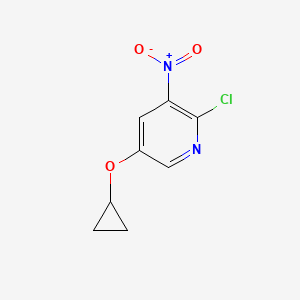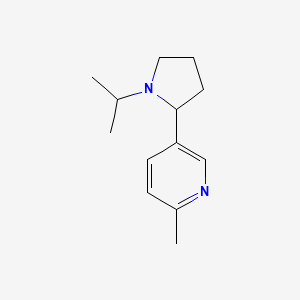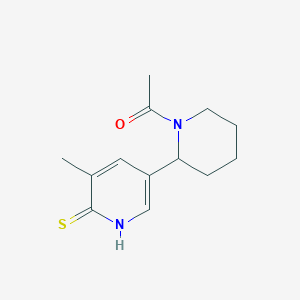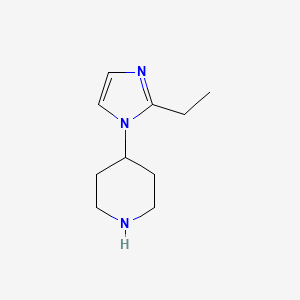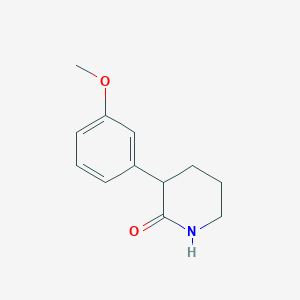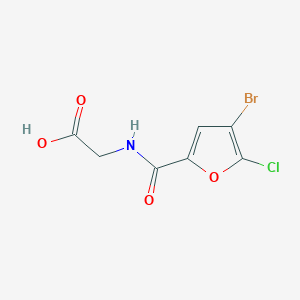
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid is a heterocyclic compound that belongs to the furan family It is characterized by the presence of bromine and chlorine atoms attached to the furan ring, along with a carboxamido group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid typically involves the halogenation of a furan derivative followed by the introduction of the carboxamido and acetic acid groups. One common synthetic route includes the following steps:
Halogenation: The furan ring is halogenated using bromine and chlorine under controlled conditions to obtain 4-bromo-5-chlorofuran.
Amidation: The halogenated furan is then reacted with an amine to introduce the carboxamido group.
Acetylation: Finally, the compound undergoes acetylation to attach the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The furan ring can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamido and acetic acid groups can undergo hydrolysis to yield corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted furans depending on the reagents used.
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Reduced forms of the furan ring and carboxamido group.
Hydrolysis Products: Corresponding acids and amines from the hydrolysis of carboxamido and acetic acid groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the carboxamido group, play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromo-5-chlorofuran-2-carboxamido)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(4-Bromo-5-chlorofuran-2-carboxamido)butanoic acid: Contains a butanoic acid group.
2-(4-Bromo-5-chlorofuran-2-carboxamido)benzoic acid: Features a benzoic acid moiety.
Uniqueness
2-(4-Bromo-5-chlorofuran-2-carboxamido)acetic acid is unique due to its specific combination of bromine, chlorine, carboxamido, and acetic acid groups
Eigenschaften
Molekularformel |
C7H5BrClNO4 |
|---|---|
Molekulargewicht |
282.47 g/mol |
IUPAC-Name |
2-[(4-bromo-5-chlorofuran-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H5BrClNO4/c8-3-1-4(14-6(3)9)7(13)10-2-5(11)12/h1H,2H2,(H,10,13)(H,11,12) |
InChI-Schlüssel |
SLCBOINCMYBYET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1Br)Cl)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


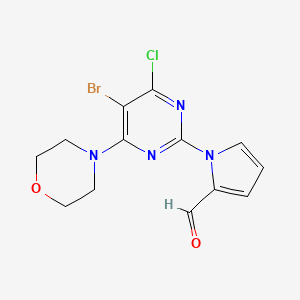
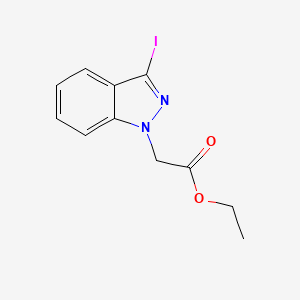
![3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11805636.png)
